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Compound of Interest

Compound Name:
1-Isocyano-4-methoxy-2-

nitrobenzene

Cat. No.: B7890201 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic

Resonance (NMR) data for 1-isocyano-4-methoxy-2-nitrobenzene. Due to the absence of

publicly available experimental spectra for this specific compound, the data presented herein is

a projection based on the analysis of structurally related compounds. This guide also outlines a

standard experimental protocol for the acquisition of ¹³C NMR data and illustrates a key

reaction pathway relevant to isocyanides.

Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for 1-isocyano-4-methoxy-2-nitrobenzene are

summarized in Table 1. These values are estimated by considering the additive effects of the

isocyano (-NC), methoxy (-OCH₃), and nitro (-NO₂) substituents on the benzene ring. The

chemical shifts of anisole, nitrobenzene, and phenyl isocyanate derivatives were used as

reference points for this prediction.

Table 1: Predicted ¹³C NMR Chemical Shifts for 1-Isocyano-4-methoxy-2-nitrobenzene
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Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Rationale for Prediction

C1 (-NC) ~165-170

The isocyano carbon typically

appears in this downfield

region.

C2 (-NO₂) ~148-152

The carbon bearing the nitro

group is significantly

deshielded.

C3 ~110-115

Shielded by the ortho-methoxy

group and deshielded by the

meta-nitro group.

C4 (-OCH₃) ~160-164

The carbon attached to the

oxygen of the methoxy group

is strongly deshielded.

C5 ~105-110
Shielded by the para-methoxy

group.

C6 ~125-130

Influenced by the ortho-

isocyano and meta-methoxy

groups.

-OCH₃ ~56-58

Typical chemical shift for a

methoxy group carbon on an

aromatic ring.

-NC ~155-160
The carbon of the isocyano

group itself.

Note: The predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy
The following is a standard protocol for the acquisition of a ¹³C NMR spectrum for a solid

organic compound like 1-isocyano-4-methoxy-2-nitrobenzene.

Instrumentation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.benchchem.com/product/b7890201?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7890201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A high-resolution NMR spectrometer with a multinuclear probe (e.g., 400 MHz or higher).

Sample Preparation:

Weigh approximately 10-20 mg of the solid sample (1-isocyano-4-methoxy-2-
nitrobenzene).

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. Ensure the solvent is chosen based on

the sample's solubility and does not have overlapping signals with the predicted chemical

shifts of the compound.

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Tune and match the probe for the ¹³C frequency.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Set up the ¹³C NMR experiment with proton decoupling. Typical parameters include:

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30

on Bruker instruments).

Spectral Width: Approximately 200-250 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on the sample concentration, to achieve an

adequate signal-to-noise ratio.
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Acquire the Free Induction Decay (FID).

Data Processing:

Apply a Fourier transform to the FID.

Phase correct the resulting spectrum.

Perform baseline correction.

Reference the spectrum to the solvent signal or an internal standard (e.g., TMS).

Integrate the peaks if quantitative analysis is required (note that ¹³C NMR is not inherently

quantitative without specific experimental setups).

Visualization of a Key Reaction Pathway
Isocyanides are versatile reagents in organic synthesis, notably participating in multicomponent

reactions. The Passerini reaction is a fundamental three-component reaction involving an

isocyanide, a carboxylic acid, and a carbonyl compound (an aldehyde or ketone) to form an α-

acyloxy amide. The following diagram illustrates the generalized mechanism of the Passerini

reaction, a key synthetic application for compounds like 1-isocyano-4-methoxy-2-
nitrobenzene.

Reactants

Intermediate Formation Mumm Rearrangement Product

Carboxylic Acid (R1-COOH)

Nitrilium Ion Intermediate

Protonation

Aldehyde/Ketone (R2-CO-R3) Nucleophilic Attack

Isocyanide (R4-NC)

Acyl Group TransferNucleophilic Addition of Carboxylate α-Acyloxy Amide
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Click to download full resolution via product page

Caption: Generalized mechanism of the Passerini reaction.

To cite this document: BenchChem. [Technical Guide: ¹³C NMR Data for 1-Isocyano-4-
methoxy-2-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7890201#c-nmr-data-for-1-isocyano-4-methoxy-2-
nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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